Stereochemical Purity and Physical Identity: Differentiating the (3S)-Enantiomer from Its (3R) Counterpart
While no published head-to-head assay directly compares the (3S)-enantiomer with its (3R)-enantiomer (CAS 1567897-74-8), their existence as distinct CAS-registered chemical entities is well-documented, confirming non-identical physical and stereochemical properties . The (3S)-configuration at the pyrrolidine 3-position confers a specific three-dimensional orientation. Importantly, related research on the (3R)-enantiomer indicates that high enantiomeric purity (>99% e.e.) can be achieved through asymmetric synthesis techniques, highlighting the technical feasibility and importance of isolating a single, defined enantiomer like the (3S)-form for research applications [1]. A direct comparison of the specific optical rotation values for the (3S) versus (3R) enantiomers would definitively quantify their stereochemical difference.
| Evidence Dimension | CAS Registry Identity and Stereochemistry |
|---|---|
| Target Compound Data | (3S)-configuration; CAS 1568013-26-2 |
| Comparator Or Baseline | (3R)-configuration; CAS 1567897-74-8 |
| Quantified Difference | Different CAS numbers indicate distinct chemical substances; specific optical rotation values not available in public domain for quantitative comparison. |
| Conditions | Chemical database and supplier information |
Why This Matters
This distinction is fundamental for procurement: ordering a specific enantiomer ensures the correct stereoisomer is used, which is critical when stereochemistry is known or suspected to influence biological activity, binding, or downstream synthesis.
- [1] Kuujia.com. CAS No. 1567897-74-8 ((3R)-1-(2-methylpropyl)pyrrolidin-3-ol). Technical datasheet indicating high enantiomeric purity is achievable for the (3R) enantiomer. View Source
